molecular formula C10H20INO2 B14668073 Acetoxyethylmethylpiperidinium iodide CAS No. 38523-48-7

Acetoxyethylmethylpiperidinium iodide

Katalognummer: B14668073
CAS-Nummer: 38523-48-7
Molekulargewicht: 313.18 g/mol
InChI-Schlüssel: YSCPCFFUQTUZIQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.

Wissenschaftliche Forschungsanwendungen

Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Wirkmechanismus

The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetylcholine: A neurotransmitter with a similar structure but different biological activity.

    Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

38523-48-7

Molekularformel

C10H20INO2

Molekulargewicht

313.18 g/mol

IUPAC-Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide

InChI

InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

YSCPCFFUQTUZIQ-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)OCC[N+]1(CCCCC1)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.